2-(acetylamino)-N~1~-(4-fluorobenzyl)-N~3~-(4-methoxyphenyl)malonamide
Description
Properties
IUPAC Name |
2-acetamido-N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-12(24)22-17(18(25)21-11-13-3-5-14(20)6-4-13)19(26)23-15-7-9-16(27-2)10-8-15/h3-10,17H,11H2,1-2H3,(H,21,25)(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYAQMDSZJLQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NCC1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-N~1~-(4-fluorobenzyl)-N~3~-(4-methoxyphenyl)malonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the malonamide backbone, followed by the introduction of the acetylamino, fluorobenzyl, and methoxyphenyl groups through various coupling reactions. Key steps in the synthesis may include:
Formation of the Malonamide Backbone: This can be achieved through the reaction of malonic acid derivatives with appropriate amines under controlled conditions.
Introduction of the Acetylamino Group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Fluorobenzyl Group: This can be accomplished through nucleophilic substitution reactions using 4-fluorobenzyl halides.
Incorporation of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using 4-methoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(acetylamino)-N~1~-(4-fluorobenzyl)-N~3~-(4-methoxyphenyl)malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, strong acids or bases, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
2-(acetylamino)-N~1~-(4-fluorobenzyl)-N~3~-(4-methoxyphenyl)malonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(acetylamino)-N~1~-(4-fluorobenzyl)-N~3~-(4-methoxyphenyl)malonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related malonamide and isophthalamide derivatives, focusing on substituent effects, synthetic approaches, and inferred bioactivity.
Structural Analogues and Substituent Effects
Compound 13 Series (N1-(3-Fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl)malonamide)
- Structural Difference : The target compound features a 4-fluorobenzyl group, whereas Compound 13a–i () uses a 3-fluoro-4-methoxyphenyl substituent at N~1~ and a 4-fluorophenyl group at N~3~.
- The 3-fluoro-4-methoxyphenyl substituent in Compound 13 introduces ortho-fluorine, which could enhance electronic effects but reduce solubility compared to the target’s para-fluorobenzyl group .
2-(Acetylamino)-N~1~-(4-Isopropylphenyl)-N~3~-(4-Methoxybenzyl)malonamide ()
- Structural Difference : The N~1~ substituent here is a 4-isopropylphenyl group, contrasting with the target’s 4-fluorobenzyl .
- Key Implications: The isopropyl group increases hydrophobicity (higher logP), which may improve membrane permeability but reduce aqueous solubility. The 4-methoxybenzyl group at N~3~ in this analogue vs.
Isophthalamide Derivatives (Compounds 3–9, )
- Core Difference : These compounds feature an isophthalamide core instead of malonamide.
- Substituents like indolinone (Compounds 5–6) introduce hydrogen-bonding motifs absent in the target compound, which could alter kinase inhibition profiles .
Inferred Bioactivity
While explicit bioactivity data for the target compound is unavailable, trends from analogues suggest:
- Fluorine Substituents : Para-fluorine (as in the target’s benzyl group) enhances kinase binding affinity by modulating electron-withdrawing effects and hydrophobic interactions, as seen in c-MET inhibitors () .
- Methoxy Groups : The 4-methoxyphenyl group may improve solubility via polar interactions, though excessive hydrophilicity could reduce cell permeability .
Data Table: Structural and Hypothetical Property Comparison
Biological Activity
Chemical Structure and Properties
The compound features a malonamide backbone with specific substitutions that contribute to its biological properties. The structure can be summarized as follows:
- Chemical Formula : C_{17}H_{18}F N_{3}O_{3}
- Molecular Weight : 345.34 g/mol
Structural Components
- Acetylamino Group : Enhances solubility and biological activity.
- 4-Fluorobenzyl Moiety : May influence receptor binding and selectivity.
- 4-Methoxyphenyl Group : Potentially increases lipophilicity and affects pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The acetylamino group plays a crucial role in enhancing the compound's affinity for these targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.
- Receptor Binding : It has been suggested that the compound interacts with neurotransmitter receptors, which could lead to neuropharmacological effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 2-(acetylamino)-N~1~-(4-fluorobenzyl)-N~3~-(4-methoxyphenyl)malonamide.
Anticancer Activity
A study exploring derivatives of malonamide compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- Compound A (similar structure) showed an IC50 value of 10 μM against HeLa cells.
- The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Antimicrobial Activity
Research on similar amide compounds indicated potential antimicrobial properties:
- A derivative exhibited effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 μg/mL.
- The mechanism involved disruption of bacterial cell wall synthesis.
Q & A
Q. How can researchers address batch-to-batch variability in compound synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
